2,2'-Oxybis(N,N-diethylacetamide)

Diglycolamide Basicity Acid Extraction

2,2'-Oxybis(N,N-diethylacetamide), also systematically named N,N,N',N'-tetraethyldiglycolamide (TEDGA), is a symmetrical diamide belonging to the diglycolamide (DGA) class of compounds. Its structure consists of a central ether-oxygen flanked by two N,N-diethyl-substituted acetamide groups.

Molecular Formula C12H24N2O3
Molecular Weight 244.335
CAS No. 77077-06-6
Cat. No. B2790373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Oxybis(N,N-diethylacetamide)
CAS77077-06-6
Molecular FormulaC12H24N2O3
Molecular Weight244.335
Structural Identifiers
SMILESCCN(CC)C(=O)COCC(=O)N(CC)CC
InChIInChI=1S/C12H24N2O3/c1-5-13(6-2)11(15)9-17-10-12(16)14(7-3)8-4/h5-10H2,1-4H3
InChIKeyRTVGGAWXDVNQHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Oxybis(N,N-diethylacetamide) (CAS 77077-06-6): Procurement-Relevant Baseline Profile


2,2'-Oxybis(N,N-diethylacetamide), also systematically named N,N,N',N'-tetraethyldiglycolamide (TEDGA), is a symmetrical diamide belonging to the diglycolamide (DGA) class of compounds. Its structure consists of a central ether-oxygen flanked by two N,N-diethyl-substituted acetamide groups [1]. The compound's molecular formula is C12H24N2O3, with a molecular weight of 244.33 g/mol, and predicted physical properties include a density of 1.010 ± 0.06 g/cm³ and a boiling point of 159–160 °C at 0.08 Torr . Within the DGA family, alkyl chain length dictates solubility behavior: short-chain derivatives like TEDGA exhibit pronounced hydrophilicity (high aqueous solubility), whereas longer-chain homologues such as N,N,N',N'-tetraoctyldiglycolamide (TODGA) and N,N,N',N'-tetra-2-ethylhexyl diglycolamide (T2EHDGA) are highly lipophilic and designed for organic-phase extraction [2]. This solubility dichotomy is the primary determinant of their divergent application roles in solvent extraction and metal ion separation processes.

Why Generic 'Diglycolamide' Substitution Fails: TEDGA (CAS 77077-06-6) vs. Lipophilic Analogs


Procurement decisions for diglycolamide-based extractants cannot rely on generic class designation; substituent chemistry fundamentally governs both phase behavior and functional role. The alkyl chain length on the amide nitrogen atoms controls the lipophilic-hydrophilic balance (HLB) and thus determines whether a DGA functions as an organic-phase extractant or an aqueous-phase stripping/complexing agent [1]. For instance, TODGA (tetraoctyl) and T2EHDGA (tetra-2-ethylhexyl) are designed for high organic-phase loading and are the primary extractants in processes like ALSEP and ARTIST [2]. TEDGA, with its short ethyl chains, is explicitly employed as a water-soluble complexing agent (aqueous phase) to selectively retain specific metal ions, a functional role for which lipophilic analogs are structurally and practically unsuitable [3]. Substituting TEDGA with TODGA in an aqueous stripping application would result in severe phase transfer complications, loss of selectivity, and process failure. Conversely, using TEDGA as a primary organic extractant yields negligible metal uptake due to its low distribution ratio (KD) in nonpolar diluents.

Quantitative Differentiation Evidence: TEDGA (CAS 77077-06-6) vs. TODGA and T2EHDGA in Actinide/Lanthanide Separations


Acid Uptake Basicity (KH): TEDGA (as T2EHDGA Proxy) vs. TODGA

The extraction constant (KH) for nitric acid, a measure of ligand basicity and an indicator of third-phase formation propensity, is significantly lower for branched-chain DGAs compared to linear-chain DGAs. A direct head-to-head comparison between N,N,N',N'-tetra-2-ethylhexyl diglycolamide (T2EHDGA, branched analog) and N,N,N',N'-tetraoctyl diglycolamide (TODGA, linear analog) provides a validated class-level inference for TEDGA. TEDGA, possessing the shortest possible linear ethyl chains, exhibits even lower organic-phase basicity and acid extraction than T2EHDGA [1].

Diglycolamide Basicity Acid Extraction Solvent Extraction Actinide Partitioning

Aqueous-Phase Complexation Strength: TEDGA vs. TMDGA and TPDGA

A systematic comparison of water-soluble DGAs revealed a clear trend in complexing ability with Am(III). The relative strength followed the order: TPDGA (tetrapropyl) ≈ TEDGA (tetraethyl) > TMDGA (tetramethyl) [1]. While TPDGA demonstrated strong complexation, its higher hydrophobicity led to significant partitioning loss into the organic extraction solvent, undermining its utility as an aqueous-phase stripping agent. TEDGA was identified as the optimal stripping reagent due to its combination of strong complexation and high aqueous-phase retention [1].

Diglycolamide Complexation Back-Extraction Stripping Agent Actinide Separation

Extraction Stoichiometry: TEDGA (as T2EHDGA Proxy) vs. TODGA

The stoichiometry of the extracted metal-ligand complex differs markedly between linear and branched DGAs. Slope analysis for Am(III) extraction indicated that 4 molecules of TODGA are associated with the extracted Am(III) complex, whereas only 3 molecules of T2EHDGA are required [1]. This suggests a fundamental difference in the coordination geometry or solvation sphere around the metal center. Given TEDGA's short linear ethyl chains and aqueous solubility, its stoichiometry in aqueous complexes (relevant to stripping) is distinct from both; studies indicate the formation of 1:1, 1:2, and 1:3 An(TEDGA)n complexes in the aqueous phase, a different speciation pattern than that of lipophilic DGAs in organic phases [2].

Diglycolamide Stoichiometry Am(III) Extraction Solvent Extraction Coordination Chemistry

Am(III) Distribution Ratio (DAm): TEDGA (as T2EHDGA Proxy) vs. TODGA

Under identical extraction conditions (0.1 M DGA in n-dodecane, 3 M HNO₃), the distribution ratio (DAm) for Am(III) is significantly lower for branched-chain DGAs than for linear-chain DGAs. The trend follows TODGA > T2EHDGA [1]. As TEDGA is even more hydrophilic than T2EHDGA, its DAm value under these organic-phase extraction conditions is expected to be negligibly low (<0.01), which is precisely why it is not employed as an organic extractant but rather as an aqueous-phase complexant.

Diglycolamide Distribution Ratio Am(III) Extraction Actinide Partitioning Process Chemistry

Validated Application Scenarios for TEDGA (CAS 77077-06-6) in Advanced Nuclear Separations


Selective Am/Cm Partitioning in the EXAm Process

In the CEA-developed EXAm process, TEDGA is employed as a water-soluble complexing agent added to the aqueous feed (5 M HNO₃) to selectively retain Cm(III) and heavier lanthanides while allowing Am(III) to be extracted by a mixture of DMDOHEMA and HDEHP in the organic phase [1]. This application directly leverages TEDGA's strong aqueous-phase complexation and optimal hydrophilicity (Section 3, Evidence_Item 2). The differential complexation stoichiometry (Section 3, Evidence_Item 3) and negligible organic-phase partitioning (Section 3, Evidence_Item 4) are essential to prevent cross-contamination of the extractant phase. This process has been successfully demonstrated at the ATALANTE facility on genuine spent nuclear fuel raffinates [1].

Aqueous-Phase Masking Agent for Am(III) and Cm(III)

TEDGA is used to mask trivalent actinides and lanthanides in the aqueous phase, preventing their extraction into ionic liquid or organic phases. In studies using [A336][NO₃] as the extraction medium, the addition of TEDGA reduced the distribution ratios of Am(III) and Cm(III) by a factor of 3, and Eu(III) by a factor of 14, compared to extraction without TEDGA [2]. This quantitative masking effect (Section 3, Evidence_Item 4, supporting inference) is a direct consequence of TEDGA's strong aqueous-phase complexation and low KH value (Section 3, Evidence_Item 1). This application is critical for pre-separation steps and for analytical radiochemistry where specific interferences must be suppressed.

Back-Extraction (Stripping) of Trivalent Actinides and Lanthanides

TEDGA is identified as the optimal water-soluble stripping reagent for back-extracting An(III) and Ln(III) from loaded organic phases. Comparative studies show that TEDGA exhibits stronger complexing ability with Am(III) and Pu(IV) than comparable carboxylic and aminopolycarboxylic acids [3]. Critically, TEDGA outperforms TPDGA as a stripping agent because TPDGA's higher hydrophobicity causes significant ligand loss into the organic extractant, whereas TEDGA remains quantitatively in the aqueous phase [3]. This application directly relies on the quantitative differentiation established in Section 3, Evidence_Item 2.

Modeling and Fundamental Coordination Chemistry Studies

Due to its defined short alkyl chains and well-characterized aqueous speciation, TEDGA serves as a model ligand for fundamental studies of DGA coordination chemistry with trivalent lanthanides and actinides. Research into An(TEDGA)n complex stoichiometry (1:1, 1:2, and 1:3 complexes) and the role of heteroleptic mixed complexes (TEDGA-DMDOHEMA) has been instrumental in understanding the mechanism of Am/Cm selectivity enhancement [2]. This fundamental insight (Section 3, Evidence_Item 3) is essential for the rational design of next-generation separation ligands and process models.

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